Methyl 4-nitrobenzimidate
Overview
Description
Methyl 4-nitrobenzimidate is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Proteins : Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, a derivative of Methyl 4-nitrobenzimidate, is used as an amidination reagent. It's incorporated into proteins and can be spectroscopically determined. This reagent allows enzymatic activities to remain largely unchanged after modification, making it useful in protein-related research (Müller & Pfleiderer, 1978).
Labeling of Proteins with Fluorine-18 : Methyl 3-[18F]fluoro-5-nitrobenzimidate, another variant, is prepared for covalent attachment of fluorine-18 to proteins. This labeling is significant for nuclear medicine applications, especially in diagnostics and research (Kilbourn et al., 1987).
Synthesis of Antimicrobial Agents : A study on the synthesis of 1,3,4-oxadiazole derivatives used 3-methyl-4-nitrobenzhydrazide, a compound related to this compound. These derivatives showed antimicrobial activity, particularly against certain bacteria and fungi, suggesting their potential as antimicrobial agents (Paruch et al., 2020).
Application in Nerve Agent Surrogates : this compound derivatives have been synthesized and tested as surrogates for nerve agents. These compounds are significant for studying the inhibition of acetylcholinesterase and butyrylcholinesterase, relevant in the context of nerve agent exposure and countermeasure development (Meek et al., 2012).
Properties
IUPAC Name |
methyl 4-nitrobenzenecarboximidate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(9)6-2-4-7(5-3-6)10(11)12/h2-5,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAWZIFNYPAVNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401966 | |
Record name | methyl 4-nitrobenzimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52708-02-8 | |
Record name | methyl 4-nitrobenzimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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